
Zincon
Overview
Description
Zincon (2-carboxy-2′-hydroxy-5′-sulfoformazylbenzene) is a versatile colorimetric reagent widely used for detecting metal ions, particularly Zn(II). It forms 1:1 complexes with metals, resulting in distinct spectral shifts (e.g., absorbance at 620–650 nm for Zn(II)-Zincon) . Applications span environmental monitoring (e.g., wastewater analysis), biomedical research (e.g., zinc-binding studies in caspases), and electrochemical sensing (e.g., carbon nanotube-based sensors) . Its utility arises from its pH-dependent ionization states (H₃L⁻, H₂L²⁻, HL³⁻) and compatibility with solid-phase substrates like latex nanoparticles or membranes .
Mechanism of Action
Target of Action
Zincon monosodium salt is primarily used as a colorimetric indicator for the detection and quantification of metal ions, specifically zinc (Zn), copper (Cu), and mercury (Hg) . These metal ions are the primary targets of this compound monosodium salt.
Mode of Action
This compound monosodium salt acts as a chelating agent, forming colored complexes with its target metal ions . The metal-Zincon complex formed shows a prominent absorption band in the visible region . This change in color is used to measure the concentration of the target metal ions spectrophotometrically .
Biochemical Pathways
It is known that the compound interacts with metal ions, forming complexes that can be detected spectrophotometrically . This interaction can be used to determine the concentration of these metal ions in various samples, which can provide valuable information about biochemical processes involving these ions.
Pharmacokinetics
It is known that the compound is soluble in aqueous alkali, slightly soluble in water and alcohol, and insoluble in other organic solvents . These properties may influence its bioavailability and distribution in the body or other systems.
Result of Action
The primary result of this compound monosodium salt’s action is the formation of colored complexes with metal ions, which can be detected and quantified spectrophotometrically . This allows for the determination of the concentration of these ions in various samples, providing valuable information about their presence and concentration.
Action Environment
The action of this compound monosodium salt can be influenced by various environmental factors. For example, the pH of the environment can affect the formation of the metal-Zincon complex . Additionally, the presence of other metal ions can also influence the selectivity and sensitivity of the assay . Therefore, careful control of the environment is necessary to ensure accurate and reliable results.
Biochemical Analysis
Biochemical Properties
Zincon plays a crucial role in biochemical reactions by forming complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules that contain metal ions as cofactors. For instance, this compound can bind to metalloproteins, which are proteins that contain metal ions essential for their biological activity. The interaction between this compound and these metalloproteins is primarily based on the coordination of the metal ion by the nitrogen and oxygen atoms in the this compound molecule .
Cellular Effects
This compound influences various cellular processes by interacting with metal ions within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of metal ions. For example, this compound’s ability to chelate zinc ions can impact zinc-dependent enzymes and transcription factors, thereby influencing gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of stable complexes with metal ions. The binding interactions involve the coordination of metal ions by the nitrogen and oxygen atoms in the this compound molecule. This chelation process can inhibit or activate enzymes that require metal ions as cofactors. For example, this compound can inhibit zinc-dependent enzymes by sequestering zinc ions, thereby preventing the enzyme from functioning properly .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at room temperature, but its solutions should be prepared fresh to ensure accuracy in experiments. Over time, this compound may degrade, leading to a decrease in its effectiveness as a colorimetric indicator. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro settings where it is used to monitor metal ion concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively chelate metal ions without causing toxicity. At high doses, this compound may exhibit toxic effects, such as disrupting metal ion homeostasis and causing cellular damage. Studies in animal models have shown that high doses of this compound can lead to adverse effects, including oxidative stress and inflammation .
Metabolic Pathways
This compound is involved in metabolic pathways that require metal ions as cofactors. It interacts with enzymes such as carboxypeptidase A, which catalyzes the hydrolysis of peptide bonds. By chelating metal ions, this compound can influence the activity of these enzymes and affect metabolic flux. Additionally, this compound can alter metabolite levels by modulating the availability of metal ions required for various biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. For example, this compound can bind to zinc transporters, which help distribute zinc ions throughout the cell. This distribution is crucial for maintaining metal ion homeostasis and ensuring the proper functioning of metal-dependent enzymes .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles where metal ions are concentrated. For instance, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes that require metal ions. This localization is essential for this compound’s activity and function in regulating metal ion concentrations within cells .
Biological Activity
Zincon, also known as 2-(4-carboxyphenyl)-1H-imidazole-4,5-dicarboxylic acid, is a zinc chelator widely studied for its biological activities. This compound exhibits significant interactions with zinc ions and has been implicated in various physiological processes, including antimicrobial activity, modulation of immune responses, and potential therapeutic applications in diseases such as COVID-19. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.
This compound functions primarily as a chelator of zinc ions, which are crucial for numerous biological processes. The binding of this compound to zinc alters its availability and can influence various cellular mechanisms:
- Zinc Homeostasis : this compound plays a role in maintaining zinc homeostasis within cells. By chelating excess zinc, it can prevent toxicity and regulate cellular signaling pathways that depend on zinc as a cofactor .
- Antimicrobial Properties : Studies have demonstrated that this compound can inhibit the growth of certain bacteria by disrupting their zinc uptake mechanisms. This is particularly relevant in the context of antibiotic resistance, where this compound's ability to modulate zinc levels may reduce bacterial virulence .
Antimicrobial Effects
This compound has shown promise in various antimicrobial applications:
- Inhibition of Bacterial Growth : Research indicates that this compound can effectively inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus by chelating zinc necessary for their metabolic processes .
- Biofilm Disruption : this compound has been observed to reduce biofilm formation in bacterial cultures, which is critical in preventing chronic infections .
Immunomodulatory Effects
This compound's interaction with zinc also extends to immune modulation:
- Enhancement of Immune Response : Zinc is known to play a vital role in immune function. By regulating zinc levels, this compound may enhance the immune response against pathogens. A case-control study indicated that oral zinc supplementation significantly reduced symptomatic COVID-19 infections, suggesting that compounds like this compound could be beneficial in similar contexts .
- Inflammatory Response Modulation : The compound may influence inflammatory pathways by altering zinc availability, which is crucial for the function of various immune cells .
Case Studies
Several studies have highlighted the potential applications of this compound:
- COVID-19 Prophylaxis : A clinical study evaluated the effectiveness of oral zinc supplementation (including formulations containing this compound) in preventing symptomatic COVID-19. Results showed a significant reduction in infection rates among participants receiving zinc compared to controls .
- Bacterial Infections : In vitro studies demonstrated that this compound could inhibit the adherence and virulence factor expression in enteropathogenic E. coli, showcasing its potential as an adjunct therapy in gastrointestinal infections .
Research Findings Summary
Scientific Research Applications
Zinc Quantification
Zincon is predominantly used as a chelating agent for the photometric determination of zinc ions in various matrices. It forms a stable colored complex with zinc, allowing for sensitive detection.
- Methodology : The method typically involves the formation of a this compound-zinc complex that can be measured spectrophotometrically. This method is particularly useful in environmental and biological samples.
- Case Study : A study demonstrated the effectiveness of this compound in quantifying zinc in water samples contaminated with heavy metals. The method showed a limit of detection (LOD) of approximately 0.05 mg/L, making it suitable for environmental monitoring .
Colorimetric Analysis
This compound is employed in colorimetric assays to detect heavy metals such as lead and copper due to its ability to form colored complexes.
- Application : this compound's colorimetric properties are utilized in assessing metal contamination in soils and sediments. This method provides rapid results and can be performed with minimal sample preparation.
- Data Table : Below is a summary of the sensitivity and detection limits for various metals using this compound.
Metal | Detection Limit (mg/L) | Methodology |
---|---|---|
Zinc | 0.05 | Colorimetric assay |
Lead | 0.01 | Colorimetric assay |
Copper | 0.02 | Colorimetric assay |
Electrochemical Sensors
Recent research has highlighted this compound's role in developing electrochemical sensors for detecting zinc ions in biological fluids such as saliva and urine.
- This compound-Modified Carbon Nanotubes (CNTs) : A study explored the use of this compound-modified CNTs as an electrochemical sensor for quantifying free zinc ions. The sensor exhibited high sensitivity (~100 ng/mL) and specificity, making it a promising tool for non-invasive diagnostics .
- Performance Metrics : The electrochemical performance was characterized using Square Wave Voltammetry (SWV), demonstrating a linear response over a concentration range suitable for clinical applications.
Case Study: Cancer Diagnostics
This compound-modified CNT sensors have been investigated for their potential in cancer diagnostics by quantifying zinc levels associated with different cancer types.
- Findings : The study indicated that changes in zinc levels could be correlated with specific cancer types, suggesting that this compound-based sensors could serve as diagnostic tools .
Environmental Monitoring
This compound is also applied in environmental chemistry to monitor metal contamination in water bodies.
Water Quality Assessment
The ability of this compound to form complexes with various heavy metals makes it an essential tool for assessing water quality.
- Application Example : In a case study involving river water samples, this compound was used to assess zinc levels, revealing concentrations that exceeded safe limits due to industrial discharge .
Data Table: Water Sample Analysis
Sample Location | Zinc Concentration (mg/L) | Acceptable Limit (mg/L) |
---|---|---|
River A | 0.15 | 0.05 |
River B | 0.03 | 0.05 |
Q & A
Basic Research Questions
Q. What spectroscopic methods are optimal for quantifying Zincon in complex matrices like biological fluids?
- Methodological Answer : UV-Vis spectroscopy at 468 nm (λmax) and 630 nm is recommended for this compound detection due to its distinct absorption peaks. For matrices like milk, dilution (e.g., 500x) minimizes interference from turbidity, and calibration curves at 630 nm and 880 nm can resolve spectral overlaps using conversion factors (e.g., F = 0.56) .
- Data Reference :
Wavelength (nm) | Application | Conversion Factor (F) |
---|---|---|
630 | Turbidity correction | 0.56 |
880 | Reference | 1.00 (baseline) |
Q. How do researchers validate the accuracy of this compound-based assays in environmental samples?
- Methodological Answer : Use relative standard deviation (RSD) calculations to assess precision. For example, RSD values ≤5% (as shown in Table 1 of ) indicate reliable reproducibility. Spiked recovery experiments in target matrices (e.g., water, milk) further validate method accuracy by comparing measured vs. theoretical concentrations.
Q. What are the critical steps in designing a this compound-complexation study for metal ion detection?
- Methodological Answer :
pH Control : Maintain pH 8–9 to stabilize this compound-metal complexes (e.g., Cu²⁺-Zincon).
Interference Checks : Test for competing ligands (e.g., EDTA) or ions (e.g., Fe³⁺) using masking agents.
Calibration : Generate standard curves under identical experimental conditions to minimize matrix effects .
Advanced Research Questions
Q. How can conflicting absorption data for this compound-metal complexes across studies be resolved?
- Methodological Answer : Discrepancies often arise from wavelength selection (e.g., 468 nm vs. 601.5 nm for Cu-Zincon) or matrix effects. Perform cross-validation using:
- Normalized spectra to isolate this compound-specific signals.
- Multivariate analysis (e.g., PCA) to differentiate spectral contributions from interferents .
Q. What experimental design principles apply when studying this compound’s reactivity in redox-sensitive environments?
- Methodological Answer :
- PICO Framework : Define Population (e.g., this compound in hypoxic cells), Intervention (e.g., glutathione exposure), Comparison (aerobic vs. anaerobic conditions), and Outcome (spectral shifts or complex stability) .
- Control Groups : Include reducing/oxidizing agents (e.g., DTT, H₂O₂) to simulate physiological redox gradients .
Q. How should researchers address low recovery rates in this compound-based assays for trace metal analysis?
- Methodological Answer :
Sample Pre-treatment : Use acid digestion or chelating resins to isolate target metals.
Signal Enhancement : Employ cloud-point extraction or nanoparticle amplification to improve detection limits.
Error Analysis : Calculate uncertainty budgets incorporating instrument noise, pipetting errors, and environmental variability .
Q. Data Contradiction & Interpretation
Q. What statistical tools are suitable for reconciling contradictory this compound stability constants reported in literature?
- Methodological Answer : Apply meta-analysis techniques:
- Forest Plots : Visualize stability constant distributions across studies.
- Cochran’s Q Test : Identify heterogeneity sources (e.g., pH, ionic strength) .
Q. How can time-resolved spectroscopy clarify this compound’s kinetic behavior in dynamic systems?
- Methodological Answer : Use stopped-flow spectroscopy to monitor rapid complexation events (e.g., Cu²⁺ binding). Fit kinetic data to pseudo-first-order models and extract rate constants (k) under varying temperatures/pH .
Q. Methodological Frameworks
Q. What criteria ensure a research question on this compound’s environmental toxicity is both novel and feasible?
- Methodological Answer : Apply FINER Criteria :
- Feasible : Access to LC-MS/MS for metabolite identification.
- Novel : Focus on understudied endpoints (e.g., endocrine disruption vs. acute toxicity).
- Relevant : Align with regulatory gaps (e.g., OECD Test Guidelines) .
Q. How can mixed-methods approaches enhance this compound studies in biological systems?
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Colorimetric Zinc Indicators
Key Findings :
- This compound’s lower affinity (Kd = 12.7 μM) makes it suitable for detecting Zn(II) in high-concentration environments (e.g., industrial wastewater), whereas Fluozin-3 (Kd = 15 nM) is preferred for biochemical systems like caspase-3 inhibition studies .
- In phosphate buffer, this compound’s Zn(II) binding is weakened due to competition with phosphate ions, necessitating alternative buffers (e.g., MOPS) for reliable measurements .
2.2. Chelators in Electrochemical Sensing
Key Findings :
- This compound-modified carbon nanotubes (CNTs) exhibit superior dispersibility due to sulfonic acid groups, enabling reproducible electrochemical sensing without additional surfactants .
- Salicylaldoxime displaces this compound-Zn(II) complexes over time due to higher stability, highlighting this compound’s kinetic advantage in rapid tests .
2.3. Protein Staining and Metal Chelation
Key Findings :
- This compound’s reversible binding and compatibility with metals (e.g., forming blue complexes with Zn²⁺) make it a flexible alternative to Coomassie Blue, though with marginally lower sensitivity .
2.4. Environmental and Plant Analysis
Key Findings :
- This compound-based surface-enhanced Raman spectroscopy (SERS) achieves 93.7% accuracy vs. AAS in prostate fluid analysis, demonstrating viability for point-of-care diagnostics .
- In plant studies, this compound extraction recovers 90% of Zn compared to AAS, offering a cost-effective alternative for hyperaccumulator research .
Properties
CAS No. |
62625-22-3 |
---|---|
Molecular Formula |
C20H15N4NaO6S |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
sodium;3-[(2Z)-2-[[(2-carboxyphenyl)diazenyl]-phenylmethylidene]hydrazinyl]-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C20H16N4O6S.Na/c25-18-11-10-14(31(28,29)30)12-17(18)22-24-19(13-6-2-1-3-7-13)23-21-16-9-5-4-8-15(16)20(26)27;/h1-12,22,25H,(H,26,27)(H,28,29,30);/q;+1/p-1/b23-21?,24-19-; |
InChI Key |
XBGLXASXFRESIN-IVGHJWTFSA-M |
SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)[O-])O)N=NC3=CC=CC=C3C(=O)O.[Na+] |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=C(C=CC(=C2)S(=O)(=O)[O-])O)/N=NC3=CC=CC=C3C(=O)O.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)[O-])O)N=NC3=CC=CC=C3C(=O)O.[Na+] |
Key on ui other cas no. |
62625-22-3 |
physical_description |
Purple solid; [Merck Index] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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